molecular formula C11H12ClN5 B1480088 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine CAS No. 2098011-43-7

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine

Cat. No.: B1480088
CAS No.: 2098011-43-7
M. Wt: 249.7 g/mol
InChI Key: NTFGELOMFNNSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H12ClN5 and its molecular weight is 249.7 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial enzymes involved in cell signaling and gene expression . The compound’s interaction with these enzymes suggests its potential as a dual inhibitor, making it a promising candidate for cancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by inhibiting PI3K and HDAC, leading to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of PI3K and HDAC, inhibiting their enzymatic activity . This inhibition leads to a cascade of downstream effects, including changes in gene expression and protein function. The compound’s ability to modulate multiple targets simultaneously highlights its potential as a multitargeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that it can maintain its inhibitory effects on PI3K and HDAC, leading to sustained changes in cellular function and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K and HDAC without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its biological effects.

Properties

IUPAC Name

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5/c12-9-6-15-10-7-16(4-5-17(9)10)11-8(13)2-1-3-14-11/h1-3,6H,4-5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFGELOMFNNSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine
Reactant of Route 2
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2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine
Reactant of Route 4
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine
Reactant of Route 6
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.